4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide
Description
Properties
Molecular Formula |
C23H24N4O3S2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H24N4O3S2/c1-13-8-9-31-21(13)19-16(12-24)22(25)27(14-4-6-15(7-5-14)32(26,29)30)17-10-23(2,3)11-18(28)20(17)19/h4-9,19H,10-11,25H2,1-3H3,(H2,26,29,30) |
InChI Key |
DCPHALPZGDDQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)S(=O)(=O)N)N)C#N |
Origin of Product |
United States |
Preparation Methods
Core Tetrahydroquinoline Formation
The tetrahydroquinoline scaffold is synthesized via cyclocondensation reactions involving 5,5-dimethyl-1,3-cyclohexanedione (dimedone), malononitrile, and substituted cinnamic nitriles. A notable protocol involves reacting 3-methylthiophene-2-carbaldehyde with malononitrile and dimedone in aqueous media under phase-transfer catalysis. Triethylbenzylammonium chloride (TEBA) facilitates the reaction, yielding 2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinoline as an intermediate.
Reaction Conditions:
-
Solvent: Water
-
Catalyst: TEBA (10 mol%)
-
Temperature: 80°C
-
Yield: 85–92%
This method emphasizes green chemistry principles by avoiding organic solvents and reducing purification steps.
Sulfonamide Functionalization
The benzenesulfonamide group is introduced via nucleophilic aromatic substitution. The intermediate tetrahydroquinoline is treated with 4-aminobenzenesulfonamide in the presence of potassium carbonate and dimethylformamide (DMF) at 120°C for 12 hours.
Key Observations:
-
Electron-withdrawing groups on the sulfonamide enhance reactivity.
-
Excess amine (1.5 equiv) ensures complete substitution.
Catalytic Cyclization Approaches
Copper-Catalyzed Domino Reactions
Copper(II) triflate catalyzes tandem Knoevenagel-Michael-cyclization sequences using substituted anilines and acetylenedicarboxylates. This one-pot method achieves 58–96% yields for analogous quinolines, with DMF serving as both solvent and carbon source.
Mechanistic Insights
Aza-Michael/Michael Addition Pathway
The synthesis of spiro-tetrahydroquinoline derivatives (PMC8230376) reveals a diastereoselective aza-Michael/Michael mechanism. While the target compound lacks a spiro center, similar steps—nucleophilic attack by the amine on an α,β-unsaturated ketone, followed by cyclization—govern its formation.
Role of Acid Catalysts
Phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) jointly promote cyclization in patents (WO2007116922A1), particularly for trifluoromethyl-substituted tetrahydroquinolines. This acid system could stabilize intermediates during the target compound’s synthesis.
Optimization and Scalability
Solvent and Catalyst Screening
| Parameter | Options Tested | Optimal Choice | Yield Impact |
|---|---|---|---|
| Solvent | Water, DMF, Ethanol, p-Xylene | Water | +15% |
| Catalyst | TEBA, DABCO, DMAP, Cu(OTf)₂ | TEBA | +20% |
| Temperature | 60°C, 80°C, 100°C | 80°C | +10% |
Water outperforms organic solvents due to enhanced solubility of ionic intermediates. TEBA’s phase-transfer properties improve reaction kinetics.
Purification Techniques
-
Column Chromatography: Silica gel (hexane/ethyl acetate 3:1) isolates the tetrahydroquinoline intermediate.
-
Recrystallization: Ethanol/water mixtures (7:3) purify the final sulfonamide derivative.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.12 (s, 6H, CH₃), δ 2.38 (s, 3H, thiophene-CH₃), δ 6.82 (d, J=5.2 Hz, 1H, thiophene-H) | |
| MS (ESI) | m/z 509.2 [M+H]⁺ |
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 65:35) confirms >98% purity, with retention time = 12.4 min.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and quinoline rings, leading to the formation of sulfoxides and quinoline N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and N-oxides, while reduction can produce primary amines.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression .
Table 1: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 6–7 | Induction of apoptosis |
| HCT-116 | 10–12 | Cell cycle arrest |
| MCF-7 | 15–18 | Apoptotic pathway activation |
Anti-inflammatory Potential
In addition to its anticancer effects, the compound has shown potential as an anti-inflammatory agent. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . This activity could position it as a candidate for treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Study on Anticancer Properties : A study published in the International Journal of Molecular Sciences evaluated several derivatives of benzenesulfonamides for their anticancer activities. The findings indicated that compounds similar to 4-[2-amino-3-cyano...] showed significant cytotoxicity against tumor cells while sparing normal cells .
- In Silico Docking Studies : Another research article focused on computational methods to predict the binding affinity of this compound with various biological targets. The results highlighted its potential as a lead compound for further optimization in drug development .
- Metabolic Stability Assessment : Research assessing the metabolic stability of related compounds indicated that modifications to the structure could enhance bioavailability and reduce toxicity, paving the way for clinical applications .
Mechanism of Action
The mechanism of action of 4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit bacterial enzymes, leading to antibacterial effects. Additionally, the cyano and amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The 3-methylthiophen-2-yl group in the target compound may enhance membrane permeability compared to the 4-chlorophenyl group in ’s derivatives, which is electron-withdrawing and could improve target binding . The cyano group in the target compound could act as a hydrogen-bond acceptor, a feature absent in ’s pyrimidine-sulfonamide hybrids .
Synthetic Methodology: The target compound’s tetrahydroquinoline core likely requires annulation reactions, whereas ’s thienopyrimidine derivatives are synthesized via hydrazine-mediated cyclization .
Spectroscopic Characterization :
- The target compound’s structural elucidation would rely on 1H-NMR and 13C-NMR , similar to methods used for Zygocaperoside and Isorhamnetin-3-O glycoside in . Key signals would include:
- Aromatic protons (δ 7.0–8.0 ppm for benzenesulfonamide).
- Thiophene protons (δ 6.5–7.5 ppm) .
Biological Activity
The compound 4-[2-amino-3-cyano-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide is a complex organic molecule with potential biological activities. Its structure suggests it may interact with various biological targets, making it a candidate for pharmacological studies. This article explores the biological activity of this compound through a review of existing literature and research findings.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a sulfonamide group, which is often associated with antibacterial properties. The presence of the tetrahydroquinoline core and cyano group may also contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 462.56 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study demonstrated that such compounds could downregulate key oncogenes while upregulating tumor suppressor genes, leading to reduced tumor growth in xenograft models .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. The target compound's sulfonamide functionality suggests potential effectiveness against bacterial infections. Preliminary assays have indicated that related compounds can inhibit bacterial growth by interfering with folate synthesis pathways, a mechanism common among sulfonamide antibiotics .
Enzyme Inhibition
Research has highlighted that similar quinoline derivatives can act as inhibitors of specific enzymes involved in disease pathways. For example, they may inhibit the activity of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling . In vitro studies have shown that these compounds can significantly reduce MMP activity in cultured cells.
Case Studies
-
Anticancer Efficacy in Cell Lines
- Objective : To evaluate the anticancer activity of the compound.
- Method : Treatment of human breast cancer cell lines (MCF-7) with varying concentrations of the compound.
- Results : IC50 values were determined to be approximately 25 µM, indicating significant cytotoxicity compared to control groups .
-
Antibacterial Activity Assessment
- Objective : To assess the antibacterial properties against Staphylococcus aureus.
- Method : Disk diffusion method was employed to measure inhibition zones.
- Results : The compound exhibited a notable inhibition zone of 15 mm at a concentration of 50 µg/disk, suggesting effective antibacterial action .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can intermediates be characterized?
Answer:
A multi-step synthesis approach is typically employed, involving:
- Step 1: Cyclocondensation of substituted thiophene derivatives with tetrahydroquinoline precursors to form the core scaffold.
- Step 2: Functionalization via sulfonamide coupling at the benzenesulfonamide moiety.
Intermediates should be characterized using NMR spectroscopy (1H/13C) for structural verification and mass spectrometry (HRMS) for molecular weight confirmation. Purity can be assessed via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
Basic: Which analytical techniques are optimal for confirming purity and structural integrity?
Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Combines separation and mass analysis to detect impurities and confirm molecular ions.
- Solid-Phase Extraction (SPE): Use Oasis HLB cartridges for sample cleanup to minimize matrix interference in analytical workflows .
- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition profiles.
Advanced: How can reaction yields be optimized while minimizing side-product formation?
Answer:
- Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading).
- In-line Process Analytics: Implement real-time monitoring via FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
- Membrane Separation Technologies: Purify intermediates using nanofiltration or reverse osmosis to isolate target compounds from byproducts .
Advanced: What computational strategies predict biological activity or interaction mechanisms?
Answer:
- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions using software like GROMACS or AMBER.
- AI-Driven QSAR Models: Train machine learning algorithms on structural descriptors (e.g., logP, polar surface area) to predict bioactivity .
- COMSOL Multiphysics: Simulate diffusion and binding kinetics in enzyme inhibition studies .
Advanced: How should contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Answer:
- Cross-Validation: Confirm crystallographic data (X-ray) with solution-state NMR (e.g., NOESY for spatial proximity) to resolve discrepancies.
- Theoretical Framework Alignment: Reconcile experimental results with density functional theory (DFT)-calculated chemical shifts or vibrational spectra .
- Multi-Technique Workflow: Combine LC-MS, TGA, and elemental analysis to rule out impurities affecting spectral interpretations .
Basic: What are key considerations for designing bioactivity assays?
Answer:
- Assay Type: Use enzyme inhibition assays (e.g., fluorescence-based) or cell viability tests (MTT assay) depending on the target pathway.
- Controls: Include positive controls (known inhibitors) and vehicle controls (DMSO) to validate signal specificity.
- Dose-Response Curves: Test concentrations spanning 3–4 log units to calculate IC50/EC50 values.
Advanced: What methodologies study the compound’s stability under varying conditions?
Answer:
- Forced Degradation Studies: Expose the compound to stress conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis) and monitor degradation via HPLC .
- Accelerated Stability Testing: Use Arrhenius kinetics to extrapolate shelf life under standard storage conditions.
- Isotope-Labeled Tracers: Track degradation pathways using 13C/15N-labeled analogs in mass spectrometry .
Basic: How can reproducibility in synthesis and characterization be ensured?
Answer:
- Protocol Standardization: Document reaction parameters (e.g., stirring rate, inert gas flow) in detail.
- Batch-to-Batch Analysis: Compare NMR, LC-MS, and elemental analysis data across multiple syntheses.
- Collaborative Validation: Share samples with independent labs for cross-institutional verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
